molecular formula C35H49N3O5 B602414 Impurity C of Calcitriol

Impurity C of Calcitriol

Cat. No.: B602414
M. Wt: 591.8 g/mol
InChI Key: AYDPRRXRNSGAGP-ZBKKTSFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Impurity C of Calcitriol, also known as the triazoline adduct of pre-calcitriol, is a chemical compound that serves as an impurity in the synthesis of Calcitriol. Calcitriol is the hormonally active form of vitamin D3, which plays a crucial role in calcium and phosphate homeostasis and bone health. This compound is used primarily for research purposes and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Impurity C of Calcitriol involves the reaction of pre-calcitriol with a triazoline compound. This reaction typically occurs under controlled conditions to ensure the formation of the desired impurity. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle the synthesis of complex organic compounds. The process involves multiple steps, including the purification and isolation of the impurity. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Impurity C of Calcitriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons .

Scientific Research Applications

Mechanism of Action

Impurity C of Calcitriol exerts its effects through interactions with the vitamin D receptor (VDR). The compound binds to the VDR, leading to the activation of various signaling pathways. These pathways regulate the expression of genes involved in calcium and phosphate homeostasis, cell proliferation, and differentiation . The molecular targets and pathways involved include the VDR, membrane-associated VDR, and protein disulfide isomerase family A member 3 (Pdia3) .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDPRRXRNSGAGP-ZBKKTSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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